2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene
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Overview
Description
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2 and a molecular weight of 237.57 g/mol . This compound is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Addition Reactions: Nucleophiles such as water, alcohols, or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable products such as ureas and carbamates. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is unique due to the presence of both an isocyanate group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Biological Activity
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H4ClF3N2O. The presence of the trifluoromethoxy group is significant in enhancing the compound's reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C8H4ClF3N2O |
Molecular Weight | 232.58 g/mol |
CAS Number | 2137742-48-2 |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily revolves around its ability to modify biomolecules. It has been studied for its potential roles in:
- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, which could be leveraged in developing new antimicrobial agents.
- Cytotoxicity : Preliminary studies suggest that it may induce cytotoxic effects on certain cancer cell lines, making it a candidate for further exploration in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives containing trifluoromethoxy groups have been linked to enhanced potency against resistant bacterial strains .
- Cytotoxicity Assays : A study focusing on the cytotoxic effects of isocyanates found that this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
- Mechanistic Insights : The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes through covalent modification of proteins or nucleic acids, a common trait among isocyanates .
Comparative Analysis with Similar Compounds
To understand the relative potency and mechanism of action, it is useful to compare this compound with other similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Cytotoxic | Covalent modification |
4-(Trifluoromethoxy)phenyl isocyanate | Antimicrobial | Protein modification |
Phenyl isocyanate | Cytotoxic | Disruption of cellular integrity |
Properties
Molecular Formula |
C8H3ClF3NO2 |
---|---|
Molecular Weight |
237.56 g/mol |
IUPAC Name |
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |
InChI Key |
LXGXKVLGHHEBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N=C=O |
Origin of Product |
United States |
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